2-(2,2-Dichlorovinyl)-5-nitrothiophene
Description
2-(2,2-Dichlorovinyl)-5-nitrothiophene is a heterocyclic compound featuring a thiophene backbone substituted with a 2,2-dichlorovinyl group at position 2 and a nitro (-NO₂) group at position 5. The dichlorovinyl substituent (Cl₂C=CH-) introduces strong electron-withdrawing effects, while the nitro group further enhances the electron-deficient nature of the aromatic ring.
Properties
Molecular Formula |
C6H3Cl2NO2S |
|---|---|
Molecular Weight |
224.06g/mol |
IUPAC Name |
2-(2,2-dichloroethenyl)-5-nitrothiophene |
InChI |
InChI=1S/C6H3Cl2NO2S/c7-5(8)3-4-1-2-6(12-4)9(10)11/h1-3H |
InChI Key |
ARKDPJUUWFTXNH-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=C(Cl)Cl |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=C(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 2-(2,2-Dichlorovinyl)-5-nitrothiophene and Analogues
*Molecular formulas inferred from structural data.
Comparative Analysis
Substituent Effects on Reactivity
- Electron-Withdrawing Groups : The dichlorovinyl and nitro groups in 2-(2,2-Dichlorovinyl)-5-nitrothiophene create a highly electron-deficient thiophene ring, favoring electrophilic substitution at specific positions. This contrasts with 2-Chloro-5-methylthiophene, where the methyl group donates electrons, reducing ring reactivity .
Physical Properties
- Molecular Weight : 2-(2,2-Dichlorovinyl)-5-nitrothiophene (MW ~232.1 g/mol*) is heavier than 2-Ethynyl-5-nitrothiophene (153.16 g/mol), influencing solubility and crystallization behavior .
- State and Stability : Permethrin’s partial crystallinity at ambient temperature suggests that dichlorovinyl-containing compounds may exhibit similar phase-dependent stability .
*Calculated based on inferred formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
